molecular formula C7H8N2O2 B13946045 2-Amino-4-methoxynicotinaldehyde

2-Amino-4-methoxynicotinaldehyde

Cat. No.: B13946045
M. Wt: 152.15 g/mol
InChI Key: PATGSMOAYGVQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-methoxy-3-Pyridinecarboxaldehyde is a chemical compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of an amino group at the 2-position, a methoxy group at the 4-position, and an aldehyde group at the 3-position on the pyridine ring. Pyridinecarboxaldehydes are known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-methoxy-3-Pyridinecarboxaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-4-methoxypyridine with a suitable oxidizing agent to introduce the aldehyde group at the 3-position. The reaction conditions typically involve the use of mild oxidizing agents such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC) in an organic solvent like dichloromethane (DCM) or acetonitrile (MeCN).

Industrial Production Methods

In an industrial setting, the production of 2-amino-4-methoxy-3-Pyridinecarboxaldehyde may involve more scalable and cost-effective methods. One approach could be the catalytic oxidation of 2-amino-4-methoxypyridine using a heterogeneous catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-methoxy-3-Pyridinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-amino-4-methoxy-3-pyridinecarboxylic acid.

    Reduction: 2-amino-4-methoxy-3-pyridinemethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-4-methoxy-3-Pyridinecarboxaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-methoxy-3-Pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, the compound may act by inhibiting certain enzymes or interacting with specific receptors. The presence of the amino and methoxy groups allows for hydrogen bonding and other interactions with biological targets, leading to the desired therapeutic effects.

Comparison with Similar Compounds

2-amino-4-methoxy-3-Pyridinecarboxaldehyde can be compared with other pyridinecarboxaldehydes such as:

    2-methoxy-3-pyridinecarboxaldehyde: Similar structure but lacks the amino group, leading to different reactivity and applications.

    3-pyridinecarboxaldehyde: Lacks both the amino and methoxy groups, resulting in distinct chemical properties and uses.

    4-pyridinecarboxaldehyde:

The unique combination of functional groups in 2-amino-4-methoxy-3-Pyridinecarboxaldehyde makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-4-methoxypyridine-3-carbaldehyde

InChI

InChI=1S/C7H8N2O2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-4H,1H3,(H2,8,9)

InChI Key

PATGSMOAYGVQNE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)N)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.